molecular formula C9H10N2O2 B1440741 3-Azetidinyl isonicotinate CAS No. 1219979-55-1

3-Azetidinyl isonicotinate

Cat. No. B1440741
M. Wt: 178.19 g/mol
InChI Key: NIIFNRIHAPJAAH-UHFFFAOYSA-N
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Description

3-Azetidinyl isonicotinate is a chemical compound with the molecular formula C9H10N2O2 . It contains 24 bonds in total, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 aromatic ester, 1 aliphatic secondary amine, 1 Azetidine, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 3-Azetidinyl isonicotinate includes a four-membered azetidine ring and a six-membered pyridine ring . It also contains an aromatic ester and an aliphatic secondary amine .

Scientific Research Applications

Eco-friendly Synthesis Methods

Researchers have developed eco-friendly synthesis methods for 2-azetidinone analogs of isonicotinic acid hydrazide, demonstrating that novel green route methods like sonication and stirring can achieve higher yields and shorter reaction times than traditional methods. This approach highlights the importance of sustainable practices in chemical synthesis (Thomas et al., 2010).

Antimicrobial and Antitubercular Activities

A novel series of isonicotinyl hydrazide derivatives containing a 2-azetidinone nucleus exhibited encouraging antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications for treating tuberculosis (Jaju et al., 2009). Similarly, other studies have synthesized and evaluated azetidin-2-one derivatives for their antimicrobial and antitubercular activities, further supporting the potential use of these compounds in combating infectious diseases (Ilango & Arunkumar, 2011).

Anticonvulsant Agents

N-substituted-3-chloro-2-azetidinone derivatives have been synthesized and evaluated as potential anticonvulsant agents, with some compounds exhibiting excellent activity and no neurotoxicity compared to the reference drug phenytoin. This research indicates the potential of azetidinones in developing new treatments for epilepsy (Hasan et al., 2011).

Drug Discovery and Design

Azetidines, including 3-azetidinyl isonicotinate analogs, are valued for their unique chemical structures that can explore underutilized chemical space in drug discovery. They have been synthesized for incorporation into drug discovery programs, showcasing their versatility and potential in creating new therapeutic agents (Dubois et al., 2019).

Polyurethane Dispersion and Self-Curable Systems

Azetidine-containing compounds have been utilized in the development of self-curable aqueous-based polyurethane dispersions, indicating applications beyond pharmaceuticals into materials science. These systems exhibit potential for creating polymeric network structures, highlighting the versatility of azetidine derivatives (Wang et al., 2006).

Future Directions

Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . The field has seen recent advances and trends, and future directions may include further exploration of the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

azetidin-3-yl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIFNRIHAPJAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298437
Record name 3-Azetidinyl 4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinyl isonicotinate

CAS RN

1219979-55-1
Record name 3-Azetidinyl 4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl 4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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